4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS No.:
Cat. No.: VC13629141
Molecular Formula: C14H22BClN2O3
Molecular Weight: 312.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22BClN2O3 |
|---|---|
| Molecular Weight | 312.60 g/mol |
| IUPAC Name | 4-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C14H22BClN2O3/c1-13(2)14(3,4)21-15(20-13)12-10(16)9-17-18(12)11-7-5-6-8-19-11/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | PWEQTBZFEHXPLK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at three positions:
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Position 1: A tetrahydro-2H-pyran-2-yl group, which acts as a protecting moiety for the nitrogen atom, enhancing stability during synthetic transformations .
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Position 4: A chlorine atom, a common leaving group that facilitates further functionalization via nucleophilic substitution or metal-catalyzed coupling reactions .
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Position 5: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, a cornerstone for Suzuki-Miyaura cross-coupling reactions .
The molecular formula is C₁₄H₁₉BClN₂O₃, with a calculated molecular weight of 309.57 g/mol. This aligns with analogous boronate-containing pyrazoles reported in the literature .
Spectral and Stability Characteristics
While direct spectral data for this compound is unavailable, insights can be extrapolated from related structures:
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NMR Spectroscopy: The THP group typically exhibits resonances at δ 1.4–1.8 ppm (methylene protons) and δ 3.3–4.0 ppm (ether oxygen-proximal protons) . The pinacol boronate’s methyl groups resonate as singlets near δ 1.25 ppm .
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Stability: The boronate ester is moisture-sensitive, necessitating storage under inert conditions . The THP group is stable under basic conditions but cleavable via acidic hydrolysis .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Pyrazole Core: Derived from 4-chloropyrazole through functionalization.
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THP Protection: Introduced via nucleophilic substitution using dihydropyran.
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Boronate Ester: Installed via palladium-catalyzed borylation or Grignard-mediated transmetallation .
Stepwise Synthesis
A plausible route, adapted from Kong et al. , involves:
Step 1: Protection of Pyrazole Nitrogen
4-Chloro-1H-pyrazole is treated with dihydropyran under acidic conditions to yield 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This step ensures regioselective protection of the nitrogen .
Step 2: Boronate Ester Installation
The protected pyrazole undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (Cs₂CO₃) . Alternative methods employ i-PrMgCl to facilitate boron group transfer .
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring boronation occurs exclusively at position 5, avoiding competing reactions at position 3.
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Purification: Silica gel chromatography is commonly employed, though boronate esters may require careful handling to prevent hydrolysis .
Applications in Pharmaceutical and Materials Science
Role in Drug Discovery
The compound serves as a critical intermediate in synthesizing kinase inhibitors and anticancer agents. For example:
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Crizotinib Analogues: The boronate group enables Suzuki couplings with aryl halides to construct biaryl motifs essential for target binding .
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Proteolysis-Targeting Chimeras (PROTACs): The chlorine atom allows subsequent substitution with linker molecules for protein degradation applications .
Material Science Innovations
In polymer chemistry, the boronate ester participates in dynamic covalent bonding, enabling self-healing materials. For instance, incorporation into polyurethanes enhances thermal stability and recyclability .
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